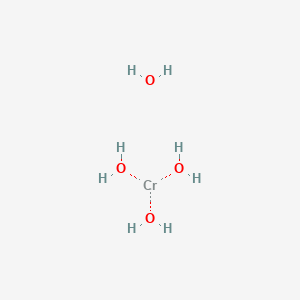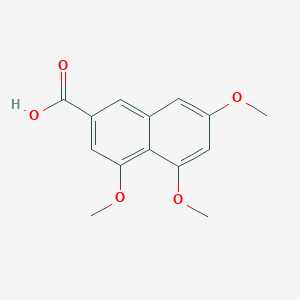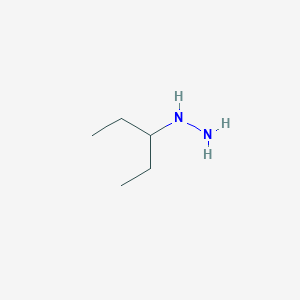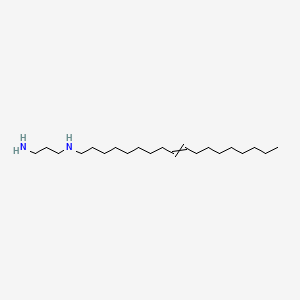![molecular formula C12H6Cl2NNaO2 B12438128 Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate](/img/structure/B12438128.png)
Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate is a chemical compound with the molecular formula C12H6Cl2NNaO2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate typically involves the reaction of 2,6-dichlorophenol with indophenol in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the compound is produced by extracting the dye with water, followed by extraction with aqueous sodium bicarbonate. The sodium salt of the dye is then precipitated by adding sodium chloride, filtered, washed with dilute sodium chloride solution, and dried .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate undergoes various chemical reactions, including:
Oxidation: It acts as a redox dye and can be oxidized or reduced depending on the conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of different oxidized species, while substitution reactions may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate has a wide range of scientific research applications, including:
Chemistry: Used as a redox dye to investigate the efficiency of gold nanoparticles for enzymatic activity.
Biology: Employed in the determination of ascorbic acid and the measurement of photosynthesis rates.
Medicine: Utilized in various biochemical assays and diagnostic tests.
Industry: Applied in the composition of UVB-specific dosimeters and other industrial processes.
Wirkmechanismus
The compound exerts its effects through its redox properties. It acts as an electron acceptor or donor, depending on the specific conditions. The molecular targets and pathways involved include interactions with enzymes and other biomolecules, facilitating various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichlorophenolindophenol sodium salt hydrate
- Sodium 2,5-dichloroindophenoxide hydrate
- Tillmans reagent
Uniqueness
Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate is unique due to its specific redox properties and its ability to act as a versatile reagent in various scientific and industrial applications. Its stability and reactivity under different conditions make it a valuable compound for research and practical uses .
Eigenschaften
Molekularformel |
C12H6Cl2NNaO2 |
|---|---|
Molekulargewicht |
290.07 g/mol |
IUPAC-Name |
sodium;2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate |
InChI |
InChI=1S/C12H7Cl2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,17H;/q;+1/p-1 |
InChI-Schlüssel |
FHLDWQLHDYCXKI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)


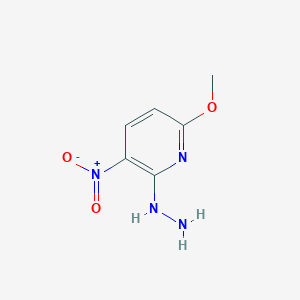
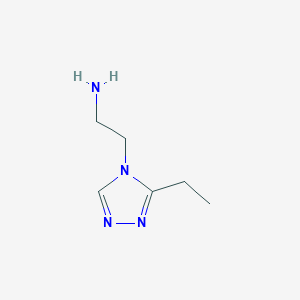

![[(2S,3R,4S,5S,6R)-6-[[(2R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438092.png)


